3-(Chloromethyl)-1-(ethylsulfanyl)pentane
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Overview
Description
3-(Chloromethyl)-1-(ethylsulfanyl)pentane is an organic compound characterized by the presence of a chloromethyl group and an ethylsulfanyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(ethylsulfanyl)pentane typically involves the chloromethylation of 1-(ethylsulfanyl)pentane. This can be achieved through the reaction of 1-(ethylsulfanyl)pentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the sulfur atom of the ethylsulfanyl group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(ethylsulfanyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used. The reactions are often performed in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amines, thiols, and ethers can be formed.
Oxidation Reactions: Sulfoxides and sulfones are the major products.
Reduction Reactions: The major product is 1-(ethylsulfanyl)pentane.
Scientific Research Applications
3-(Chloromethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the effects of chloromethyl and ethylsulfanyl groups on biological systems.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(ethylsulfanyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The ethylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(methylsulfanyl)pentane
- 3-(Chloromethyl)-1-(propylsulfanyl)pentane
- 3-(Chloromethyl)-1-(butylsulfanyl)pentane
Uniqueness
3-(Chloromethyl)-1-(ethylsulfanyl)pentane is unique due to the specific combination of the chloromethyl and ethylsulfanyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylsulfanyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability.
Properties
Molecular Formula |
C8H17ClS |
---|---|
Molecular Weight |
180.74 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17ClS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
BTVFFJACKUOSBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCSCC)CCl |
Origin of Product |
United States |
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